The Definitive Technical Guide to 1,2,3,6-Tetra-O-acetyl-D-glucopyranose: Structural Dynamics, Physical Properties, and Applications in Glycochemistry
The Definitive Technical Guide to 1,2,3,6-Tetra-O-acetyl-D-glucopyranose: Structural Dynamics, Physical Properties, and Applications in Glycochemistry
Executive Summary
The compound [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate , widely known in carbohydrate chemistry as 1,2,3,6-tetra-O-acetyl-D-glucopyranose , is a highly specialized glycosyl acceptor. Featuring a selectively unprotected secondary hydroxyl group at the C4 position, this building block is indispensable for the synthesis of complex (1→4)-linked oligosaccharides, therapeutic glycoconjugates, and molecular imaging agents. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via acetyl migration, and its critical role in modern drug development.
Chemical Structure & Conformational Analysis
1,2,3,6-Tetra-O-acetyl-D-glucopyranose exists predominantly in the thermodynamically favored 4C1 chair conformation. The structural defining feature is the precise regiochemistry of its acetate protecting groups:
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Acetylated Positions: C1 (anomeric), C2, C3, and C6.
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Free Hydroxyl: C4.
The existence of this specific regioisomer relies heavily on the thermodynamic energy gradient between secondary and primary esters. In pyranose systems, primary acetates (at C6) are thermodynamically more stable than secondary acetates (at C4) due to reduced steric crowding. This energy differential is the driving force behind the spontaneous or catalyzed intramolecular migration of the acetyl group from C4 to C6, a phenomenon that must be strictly controlled during synthesis and storage[1].
Physical Properties & Thermodynamic Data
Understanding the physicochemical profile of 1,2,3,6-tetra-O-acetyl-D-glucopyranose is critical for optimizing reaction conditions, particularly in anhydrous glycosylation protocols where solubility and moisture control are paramount.
| Property | Value |
| IUPAC Name | [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate |
| Common Name | 1,2,3,6-Tetra-O-acetyl-D-glucopyranose |
| CAS Number | 55286-97-0 ( α -anomer)[2], 27086-15-3 ( β -anomer)[3] |
| Molecular Formula | C₁₄H₂₀O₁₀ |
| Molecular Weight | 348.30 g/mol [2] |
| Monoisotopic Mass | 348.1056 Da[2] |
| Melting Point | 131–132 °C (for the β -anomer)[3] |
| Topological Polar Surface Area (TPSA) | 135 Ų[2] |
| Hydrogen Bond Donors / Acceptors | 1 / 10[3] |
| XLogP3 | 0.1[2] |
Synthesis & Experimental Workflows
Synthesizing a carbohydrate with a single, specific free hydroxyl group requires strategic protection and deprotection. The most robust method for generating 1,2,3,6-tetra-O-acetyl-D-glucopyranose leverages the natural thermodynamic sink of the C6 primary alcohol via a controlled C4 → C6 acetyl migration.
Protocol: Synthesis via Controlled Acetyl Migration
As a Senior Application Scientist, I emphasize that this protocol is designed not just to yield the product, but to establish a self-validating mechanistic loop where each step's success is chemically verifiable.
Step 1: Regioselective Tritylation (C6 Protection)
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Procedure: Suspend D-glucose in anhydrous pyridine and add trityl chloride (TrCl) in portions at 0 °C, then warm to room temperature.
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Causality: Pyridine acts as both the solvent and the base. The bulky trityl group selectively reacts with the least sterically hindered primary hydroxyl at C6, leaving the secondary hydroxyls available.
Step 2: Peracetylation
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Procedure: To the same reaction vessel, add acetic anhydride (Ac₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Causality: DMAP acts as a hypernucleophilic catalyst, ensuring the complete acetylation of the more sterically hindered secondary hydroxyls (C1, C2, C3, C4), yielding 1,2,3,4-tetra-O-acetyl-6-O-trityl-D-glucopyranose.
Step 3: Detritylation (Kinetic Product Isolation)
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Procedure: Dissolve the intermediate in dichloromethane (DCM) and treat with 33% HBr in acetic acid at 0 °C. Quench rapidly with cold water.
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Causality: The acidic environment selectively cleaves the acid-labile trityl ether without hydrolyzing the robust acetate esters. This yields the kinetic product: 1,2,3,4-tetra-O-acetyl-D-glucopyranose (free C6-OH).
Step 4: Controlled Acetyl Migration (Thermodynamic Product)
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Procedure: Dissolve the kinetic product in a mixture of toluene and acetic acid (100:1) and stir at room temperature, or expose to mild basic conditions (e.g., dilute tert-butylamine)[1].
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Causality: The mildly acidic or basic environment catalyzes the formation of a cyclic orthoester intermediate between the C4-acetate and the free C6-OH. This intermediate resolves by opening toward the less sterically hindered C6 position, effectively migrating the acetyl group and leaving the C4-OH free.
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Self-Validation System: Confirm the migration via 1 H-NMR. The successful migration is validated by the C6 protons shifting downfield (from ~3.6 ppm to ~4.2 ppm) due to the deshielding effect of the newly acquired ester, while the C4 proton shifts upfield (from ~5.0 ppm to ~3.5 ppm) as it transitions from an esterified carbon to a free hydroxyl carbon.
Workflow of 1,2,3,6-tetra-O-acetyl-D-glucopyranose synthesis via controlled C4 to C6 acetyl migration.
Applications in Advanced Therapeutics & Molecular Imaging
Synthesis of Pixatimod (PG545)
Pixatimod is a potent heparan sulfate (HS) mimetic—a sulfated oligosaccharide-steroid conjugate—currently investigated for its anti-cancer and anti-viral properties. The synthesis of its tetrasaccharide core relies heavily on 1,2,3,6-tetra-O-acetyl-D-glucopyranose as the terminal reducing-end building block[4]. The selectively exposed C4-OH acts as the critical glycosyl acceptor, reacting with a maltotriose trichloroacetimidate donor to form the essential α -(1→4) glycosidic bond.
F-PET Tracers for Bacterial Infection Imaging
Differentiating bacterial infections from sterile inflammation is a major clinical challenge. 6″-[ 18 F]fluoromaltotriose is a Positron Emission Tomography (PET) tracer designed to target the bacterial maltodextrin transporter, which is absent in mammalian cells. The synthesis of this tracer utilizes 1,2,3,6-tetra-O-acetyl-D-glucopyranose to construct the maltotriose backbone, allowing specific functionalization and subsequent 18 F radiofluorination at the 6″ position[5].
Expert Insights on Protocol Optimization
When utilizing 1,2,3,6-tetra-O-acetyl-D-glucopyranose in complex glycosylations, researchers must account for the inherent steric hindrance of the C4 hydroxyl group. Flanked by the bulky C3 acetate and the C5 hydroxymethyl group, the C4-OH is a relatively sluggish nucleophile.
Optimization Strategy:
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Promoter Titration: When coupling this acceptor with a trichloroacetimidate donor, Lewis acid promoters (such as TMSOTf or BF₃·Et₂O) must be carefully titrated at low temperatures (e.g., -40 °C to -20 °C)[4]. Over-activation at higher temperatures can lead to the formation of stable orthoesters rather than the desired glycosidic bond.
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Storage Constraints: Because ester migration is a dynamic equilibrium catalyzed by trace base or acid, purified 1,2,3,6-tetra-O-acetyl-D-glucopyranose must be stored in strictly neutral, anhydrous conditions (preferably desiccated at -20 °C) to prevent reverse migration or degradation.
References
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1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | C14H20O10 - PubChem . National Institutes of Health (NIH). 6[2]
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1,2,3,6-tetra-O-acetyl-Β-D-glucopyranose 27086-15-3 wiki . GuideChem. 3[3]
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Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions . PubMed Central (PMC). 1[1]
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Development of Improved Synthetic Routes to Pixatimod (PG545), a Sulfated Oligosaccharide-Steroid Conjugate . ACS Publications. 4[4]
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New synthesis of 6″-[18F]fluoromaltotriose for positron emission tomography imaging of bacterial infection . Stanford Medicine / PubMed. 5[5]
Sources
- 1. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | C14H20O10 | CID 11759824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gayatri Gowrishankar | Stanford Medicine [med.stanford.edu]
- 6. 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | C14H20O10 | CID 11759824 - PubChem [pubchem.ncbi.nlm.nih.gov]
